3,3'-(Cyclopenta-2,5-diene-1,2-diyl)bis(5-chloro-2-methylthiophene)
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Overview
Description
3,3’-(Cyclopenta-2,5-diene-1,2-diyl)bis(5-chloro-2-methylthiophene) is a complex organic compound that features a cyclopentadiene core linked to two thiophene rings, each substituted with a chlorine and a methyl group
Preparation Methods
The synthesis of 3,3’-(Cyclopenta-2,5-diene-1,2-diyl)bis(5-chloro-2-methylthiophene) typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Cyclopentadiene Core: This can be achieved through a Diels-Alder reaction involving a diene and a dienophile.
Attachment of Thiophene Rings: The thiophene rings can be introduced via a cross-coupling reaction, such as the Suzuki-Miyaura coupling, using appropriate thiophene derivatives.
Chlorination and Methylation: The final steps involve the selective chlorination and methylation of the thiophene rings under controlled conditions.
Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring higher yields and purity.
Chemical Reactions Analysis
3,3’-(Cyclopenta-2,5-diene-1,2-diyl)bis(5-chloro-2-methylthiophene) undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the removal of chlorine atoms.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
3,3’-(Cyclopenta-2,5-diene-1,2-diyl)bis(5-chloro-2-methylthiophene) has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and polymers.
Biology: Its derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development, particularly in targeting specific molecular pathways.
Mechanism of Action
The mechanism by which 3,3’-(Cyclopenta-2,5-diene-1,2-diyl)bis(5-chloro-2-methylthiophene) exerts its effects involves interactions with specific molecular targets. For instance, in biological systems, it may interact with enzymes or receptors, modulating their activity. The pathways involved can include signal transduction cascades or metabolic processes, depending on the context of its application .
Comparison with Similar Compounds
Similar compounds to 3,3’-(Cyclopenta-2,5-diene-1,2-diyl)bis(5-chloro-2-methylthiophene) include:
3,3’-(Cyclopenta-2,5-diene-1,2-diyl)bis(5-bromo-2-methylthiophene): Similar structure but with bromine substituents instead of chlorine.
3,3’-(Cyclopenta-2,5-diene-1,2-diyl)bis(5-chloro-2-ethylthiophene): Similar structure but with ethyl groups instead of methyl groups.
3,3’-(Cyclopenta-2,5-diene-1,2-diyl)bis(5-chloro-2-phenylthiophene): Similar structure but with phenyl groups instead of methyl groups.
The uniqueness of 3,3’-(Cyclopenta-2,5-diene-1,2-diyl)bis(5-chloro-2-methylthiophene) lies in its specific substitution pattern, which imparts distinct chemical and physical properties.
Properties
CAS No. |
915951-90-5 |
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Molecular Formula |
C15H12Cl2S2 |
Molecular Weight |
327.3 g/mol |
IUPAC Name |
5-chloro-3-[5-(5-chloro-2-methylthiophen-3-yl)cyclopenta-1,4-dien-1-yl]-2-methylthiophene |
InChI |
InChI=1S/C15H12Cl2S2/c1-8-12(6-14(16)18-8)10-4-3-5-11(10)13-7-15(17)19-9(13)2/h4-7H,3H2,1-2H3 |
InChI Key |
RCHGXXSJOKJIES-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(S1)Cl)C2=CCC=C2C3=C(SC(=C3)Cl)C |
Origin of Product |
United States |
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